molecular formula C12H21NO3 B6359696 N-Boc-(+/-)-3-aminohept-6-ene-al;  98% CAS No. 1335031-59-8

N-Boc-(+/-)-3-aminohept-6-ene-al; 98%

Cat. No.: B6359696
CAS No.: 1335031-59-8
M. Wt: 227.30 g/mol
InChI Key: UQSVBNCEZCRCFO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)-3-aminohept-6-ene-al (98% purity) is a tert-butoxycarbonyl (Boc)-protected amino aldehyde featuring a seven-carbon chain with a terminal alkene group. The Boc group serves as a protective moiety for the amine functionality, enhancing stability and enabling selective reactivity in synthetic pathways, particularly in peptide coupling or heterocycle formation . The racemic nature ((+/-)) indicates a 1:1 mixture of enantiomers, distinguishing it from enantiopure Boc-protected analogs.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-oxohept-6-en-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVBNCEZCRCFO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between N-Boc-(+/-)-3-aminohept-6-ene-al and structurally or functionally related Boc-protected compounds:

Compound Name Purity Optical Purity Molecular Formula Key Features/Applications Synthesis Yield (If Available) Price (per gram)
N-Boc-(+/-)-3-aminohept-6-ene-al 98% Racemic Not explicitly stated Aldehyde functionality; potential for cross-coupling reactions Not reported Not available
(S)-N-Boc-propargylglycine 98% ee 98% ee C₁₀H₁₅NO₄ Terminal alkyne for click chemistry; peptide synthesis Not reported JPY 81,400 (~USD 700)
N-Boc-pyrrole 98% - C₉H₁₃NO₂ Heterocyclic backbone; biochemical research Not reported Not available
(R)-N-Boc-α-ethylalanine 98% 98% ee C₁₀H₁₉NO₄ Chiral building block for pharmaceuticals Not reported Not available
N-Boc-sulfoximine derivatives 34–98% Not specified Varies Sulfur-containing motifs; catalytic synthesis 34–98% (e.g., 2j: 34%; 2g: 89%) Not available
N-Boc-piperazine (98% purity) 98% - C₉H₁₈N₂O₂ Versatile linker in drug discovery Not reported Not available

Key Comparative Insights:

  • Structural Diversity : Unlike N-Boc-pyrrole (heterocyclic) or N-Boc-propargylglycine (alkyne-bearing), the target compound contains an aldehyde and alkene, enabling distinct reactivity (e.g., nucleophilic additions or olefin metathesis) .
  • Optical Activity: The racemic nature of N-Boc-(+/-)-3-aminohept-6-ene-al contrasts with enantiopure analogs like (S)-N-Boc-propargylglycine (98% ee), which are critical for asymmetric synthesis .
  • Synthetic Utility : Sulfoximine derivatives (e.g., N-Boc-sulfoximine 2g, 89% yield) demonstrate higher synthetic efficiency compared to lower-yielding analogs (e.g., 2j: 34%), underscoring method-dependent variability .
  • Pricing and Availability : Commercial Boc-protected compounds like (S)-N-Boc-propargylglycine are priced at JPY 81,400/g, reflecting their specialized applications , while the target compound’s cost remains unlisted.

Notes

Data Limitations: Direct structural or synthetic data for N-Boc-(+/-)-3-aminohept-6-ene-al are absent in the provided evidence; comparisons rely on analogous Boc-protected compounds.

Purity Considerations : Purity impacts application suitability. For example, N-Boc-piperazine is marketed at 97–99.5% purity grades, with higher grades preferred in drug development .

Synthesis Challenges : Lower yields in sulfoximine synthesis (e.g., 34% for 2j) highlight the need for optimized protocols, which may also apply to the target compound .

Commercial Relevance: Companies like Thermo Scientific and Kanto Reagents prioritize enantiopure Boc-amino acids, whereas racemic compounds may serve niche roles in exploratory chemistry .

Preparation Methods

Synthesis of 3-Aminohept-6-enal

The unprotected amine precursor requires careful handling to avoid decomposition. A plausible pathway involves reductive amination of a ketone intermediate:

  • Ketone synthesis :

    • Start with ethyl 4-oxopentanoate.

    • Perform a Grubbs’ catalyst-mediated cross-metathesis with 1-pentene to install the terminal double bond.

    • Hydrolyze the ester to yield 5-oxohept-6-enal.

  • Reductive amination :

    • React 5-oxohept-6-enal with ammonium acetate and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol.

    • This step introduces the amine at position 3 but risks over-reduction of the aldehyde.

Boc Protection

  • Conditions : Treat 3-aminohept-6-enal with (Boc)2O\text{(Boc)}_2\text{O} (2.0 equiv) in dichloromethane (DCM) with Et3N\text{Et}_3\text{N} (3.0 equiv) at 0°C to room temperature.

  • Yield : ~85–90% after 12 hours, confirmed by 1H^1\text{H}-NMR.

Purification

  • Flash chromatography : Use a gradient of ethyl acetate/hexane (10–30%) with 0.1% triethylamine to suppress aldehyde oxidation.

  • Purity : ≥98% achievable, as validated by HPLC (C18 column, acetonitrile/water).

Route B: Early Boc Protection and Chain Elongation

Boc Protection of β-Amino Alcohols

  • Starting material : N-Boc-3-aminopropanol (commercially available).

  • Oxidation to aldehyde : Use Swern oxidation (COCl2\text{COCl}_2, DMSO, Et3N\text{Et}_3\text{N}) to convert the alcohol to an aldehyde without Boc cleavage.

Olefin Installation via Wittig Reaction

  • Reagents : Hept-5-en-1-yl triphenylphosphonium bromide (1.2 equiv), n-BuLin\text{-BuLi} (1.1 equiv) in THF at −78°C.

  • Reaction : Add Boc-protected aldehyde to form the trans-alkene (E:Z > 9:1).

  • Workup : Quench with saturated NH4Cl\text{NH}_4\text{Cl}, extract with ethyl acetate, and dry over Na2SO4\text{Na}_2\text{SO}_4.

Final Aldehyde Deprotection

  • If the aldehyde was protected as an acetal during earlier steps:

    • Hydrolyze with 1M HCl in THF/water (1:1) at 0°C for 2 hours.

    • Neutralize with NaHCO3\text{NaHCO}_3, extract, and concentrate.

Comparative Analysis of Routes

Parameter Route A Route B
Boc Stability Risk of deprotection during aminationStable throughout synthesis
Aldehyde Handling Prone to side reactionsProtected until final step
Overall Yield 60–65%70–75%
Purity (HPLC) 97–98%98–99%

Route B offers superior control over aldehyde reactivity and higher yields, albeit requiring additional protection/deprotection steps.

Critical Reaction Optimization

Grubbs’ Catalyst in Olefin Metathesis

  • Catalyst loading : 5 mol% Grubbs’ 2nd generation in DCM at 40°C for 48 hours.

  • Substrate ratio : 1.8:1 ratio of diene to terminal olefin minimizes homodimerization.

Phase-Transfer Alkylation

  • For intermediates requiring alkylation:

    • Use Tetrabutylammonium bromide (0.1 equiv) and 50% KOH in ethyl acetate.

    • Achieves >90% conversion in 4 hours at 10–15°C.

Scalability and Industrial Relevance

  • Cost drivers : Grubbs’ catalyst and Boc anhydride contribute significantly to expenses.

  • Alternative catalysts : Hoveyda-Grubbs’ catalyst reduces loading to 2 mol% with comparable yields.

  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for metathesis, reducing environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.